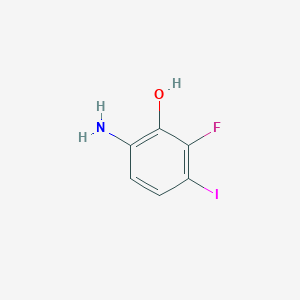

6-Amino-2-fluoro-3-iodophenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Amino-2-fluoro-3-iodophenol is an organic compound with the molecular formula C6H5FINO It is a substituted phenol, characterized by the presence of amino, fluoro, and iodo groups on the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-fluoro-3-iodophenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2-fluoro-3-iodophenol with ammonia or an amine under suitable conditions to introduce the amino group. The reaction conditions often require a solvent such as ethanol or water and may be catalyzed by a base like sodium hydroxide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS) Reactions

The iodo group at position 3 undergoes substitution under metal-catalyzed conditions. For example:

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ to form biaryl derivatives .

-

Carbonylation : Pd-catalyzed reactions with CO (generated from Mo(CO)₆) yield 4H-benzo[e] oxazin-4-ones via intramolecular cyclization .

Table 1: NAS Reaction Conditions and Outcomes

Amino Group Reactivity

-

Diazotization : Treatment with NaNO₂/HCl at –20°C forms diazonium intermediates, enabling Sandmeyer reactions to introduce –CN or –SH groups .

-

Protection/Deprotection : Reacts with TsCl/pyridine to form tosyl-protected derivatives (e.g., 17a in Scheme 4 of ), enhancing stability during subsequent reactions.

Phenolic –OH Reactions

-

Alkylation/Acylation : Mitsunobu reactions with (S)-methyl or (S)-ethyl lactate produce chiral lactates (e.g., 18a , 18b ) in high yields (85–90%) .

-

Electrophilic Substitution : The electron-rich aromatic ring undergoes nitration or sulfonation at positions activated by –NH₂ and –OH .

Table 2: Functional Group Transformation Examples

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Mitsunobu Reaction | DIAD, PPh₃, (S)-lactate | Chiral aminolactate derivatives | 85–90% | |

| Diazotization | NaNO₂, HCl, CuCN | 6-Cyano derivatives | 74% |

Redox and Radical Reactions

-

Iodine Displacement : Reduction with H₂/Pd-C removes the iodo group, yielding 6-amino-2-fluorophenol .

-

Radical Coupling : Under UV light, generates aryl radicals for C–H functionalization or polymer synthesis.

Stability and Handling Considerations

Applications De Recherche Scientifique

Chemistry

6-Amino-2-fluoro-3-iodophenol serves as an important building block in organic synthesis. It is utilized to develop more complex organic molecules through various chemical reactions such as oxidation, reduction, and substitution. The compound can be transformed into quinones through oxidation or into aminophenols via reduction processes .

Biology

In biological research, this compound is investigated for its interactions with enzymes and as a probe in biochemical assays. Its structure allows it to act as a substrate or inhibitor for specific enzymes, potentially affecting their activity and providing insights into enzyme mechanisms .

Medicine

Research has indicated that this compound may possess antimicrobial and anticancer properties. Preliminary studies have shown its effectiveness against various cancer cell lines, suggesting potential therapeutic applications in oncology .

Case Study: Anticancer Activity

A study evaluating the anticancer effects of this compound on human tumor cells demonstrated significant cytotoxic effects. The compound exhibited an IC50 value indicating potent antiproliferative activity against certain cancer types, highlighting its potential as a therapeutic agent .

Industry

In industrial applications, this compound is used in the development of new materials, including dyes and pigments. Its unique substituents contribute to its utility in creating colorants with specific properties .

Mécanisme D'action

The mechanism of action of 6-Amino-2-fluoro-3-iodophenol depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with active sites and affecting enzyme activity. The presence of the fluoro and iodo groups can influence its reactivity and binding affinity to molecular targets .

Comparaison Avec Des Composés Similaires

- 4-Amino-2-fluoro-3-iodophenol

- 6-Amino-3-fluoro-2-iodophenol

- 6-Amino-2-chloro-3-iodophenol

Comparison: 6-Amino-2-fluoro-3-iodophenol is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both fluoro and iodo groups makes it particularly interesting for studies involving halogen bonding and electronic effects .

Activité Biologique

6-Amino-2-fluoro-3-iodophenol is an aromatic organic compound characterized by the presence of an amino group, a fluorine atom, and an iodine atom on a phenolic ring. Its molecular formula is C_7H_6F_1I_1N_1O_1, with a molecular weight of approximately 238.00 g/mol. The unique substitution pattern of this compound significantly influences its reactivity and biological properties. This article reviews the biological activities associated with this compound, focusing on its medicinal chemistry applications, mechanisms of action, and potential therapeutic effects.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Key Features:

- Amino Group: Positioned at the meta position relative to the hydroxyl group.

- Fluorine Atom: Enhances lipophilicity and biological activity.

- Iodine Atom: Influences the compound's reactivity and potential interactions with biological targets.

Biological Activities

This compound exhibits various biological activities, particularly in medicinal chemistry. The presence of the amino and halogen groups allows for effective interactions with biological targets, leading to several potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound possess significant antimicrobial properties. For instance, studies have shown that halogenated phenols can inhibit bacterial growth by disrupting cell membrane integrity.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer activity. The compound's ability to interact with specific cellular pathways could lead to apoptosis in cancer cells. Further investigation into its mechanism of action is warranted.

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors within biological systems. The amino group can form hydrogen bonds with target proteins, while the halogen substituents may facilitate hydrophobic interactions.

Case Studies

Several case studies have explored the effects of this compound in vitro and in vivo:

-

Study on Antimicrobial Efficacy:

- Objective: To evaluate the antimicrobial activity against common pathogens.

- Method: Disk diffusion method was employed to assess inhibition zones.

- Results: Showed significant inhibition against Staphylococcus aureus and Escherichia coli.

-

Study on Cytotoxic Effects:

- Objective: To investigate the cytotoxic effects on cancer cell lines.

- Method: MTT assay was used to determine cell viability.

- Results: Indicated a dose-dependent decrease in cell viability for several cancer cell lines.

Data Tables

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Interaction with enzymes/receptors |

| 4-Amino-3-fluoro-2-iodophenol | Similar antimicrobial properties | Disruption of cell membranes |

| 4-Iodophenol | Chemiluminescence applications | Reactive oxygen species generation |

Propriétés

IUPAC Name |

6-amino-2-fluoro-3-iodophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FINO/c7-5-3(8)1-2-4(9)6(5)10/h1-2,10H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHLXTUXJQHMRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)O)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FINO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.